N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide
説明
N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as ABX-1431, is a small molecule drug that has been developed for the treatment of various neurological disorders. It is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. By inhibiting MAGL, ABX-1431 increases the levels of 2-AG in the brain, which has been shown to have therapeutic effects in preclinical models of various neurological disorders.
作用機序
N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide is a potent and selective inhibitor of MAGL, which is responsible for the breakdown of 2-AG in the brain. By inhibiting MAGL, N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide increases the levels of 2-AG in the brain, which has been shown to have therapeutic effects in preclinical models of various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide have been extensively studied in preclinical models. N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to increase the levels of 2-AG in the brain, which has been implicated in the regulation of various physiological processes, including pain, anxiety, depression, addiction, and neuroinflammation. N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide has also been shown to have anti-inflammatory effects in preclinical models of neuroinflammation.
実験室実験の利点と制限
The advantages of using N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide in lab experiments include its potency and selectivity for MAGL, which allows for the specific modulation of 2-AG levels in the brain. However, one limitation of using N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide in lab experiments is its relatively short half-life, which may require frequent dosing in preclinical models.
将来の方向性
There are several future directions for the development of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide and related compounds. One direction is the optimization of the pharmacokinetic properties of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide to improve its half-life and bioavailability. Another direction is the development of more selective and potent MAGL inhibitors for the treatment of various neurological disorders. Additionally, the therapeutic potential of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide and related compounds in clinical trials for various neurological disorders remains an important area of research.
科学的研究の応用
N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide has been extensively studied in preclinical models of various neurological disorders, including pain, anxiety, depression, addiction, and neuroinflammation. In these models, N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to have therapeutic effects by increasing the levels of 2-AG in the brain, which has been implicated in the regulation of various physiological processes.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-16-8-10(7-15-16)12(17)14-6-9-4-2-3-5-11(9)13/h2-5,7-8H,6H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGVMKXGKTXKNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。